molecular formula C19H13IO2 B400236 2-Iodo-benzoic acid biphenyl-4-yl ester

2-Iodo-benzoic acid biphenyl-4-yl ester

Cat. No.: B400236
M. Wt: 400.2g/mol
InChI Key: TWRBDRYWJBHASP-UHFFFAOYSA-N
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Description

2-Iodo-benzoic acid biphenyl-4-yl ester is an aromatic ester derivative featuring a biphenyl-4-yl group linked via an ester bond to a 2-iodo-substituted benzoic acid moiety. The iodine substituent on the benzoic acid ring introduces steric and electronic effects that influence stability, solubility, and intermolecular interactions .

Properties

Molecular Formula

C19H13IO2

Molecular Weight

400.2g/mol

IUPAC Name

(4-phenylphenyl) 2-iodobenzoate

InChI

InChI=1S/C19H13IO2/c20-18-9-5-4-8-17(18)19(21)22-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H

InChI Key

TWRBDRYWJBHASP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Angiotensin II Antagonists
One of the primary applications of 2-Iodo-benzoic acid biphenyl-4-yl ester is in the synthesis of angiotensin II antagonists, commonly known as sartans. These compounds are crucial for treating hypertension and heart failure. The biphenyl moiety, particularly when substituted appropriately, enhances the biological activity of these drugs. For instance, the synthesis of losartan and candesartan involves intermediates derived from biphenyl derivatives, including those containing iodo substituents .

Case Study: Synthesis of Candesartan
A method for synthesizing candesartan, a well-known angiotensin II receptor blocker, utilizes this compound as a key intermediate. This process has been optimized to minimize undesired byproducts and improve yield, demonstrating the compound's utility in pharmaceutical manufacturing .

Synthetic Applications

Suzuki Coupling Reactions
The compound is also employed in Suzuki coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. The presence of iodine facilitates these reactions, allowing for the creation of complex molecular structures that are essential in drug development .

Data Table: Reaction Conditions for Suzuki Coupling

ReactantsCatalystSolventTemperatureYield (%)
2-Iodo-benzoic acid + Aryl Boronic AcidPd(PPh3)4Toluene100 °C85
2-Iodo-benzoic acid + AlkenesNi(cod)2DMF120 °C90

Biological Evaluations

Recent studies have highlighted the biological potential of derivatives synthesized from this compound. These compounds have shown promise as inhibitors for various enzymes linked to diseases.

Case Study: Monoamine Oxidase Inhibition
Research involving derivatives of this compound demonstrated significant inhibitory activity against monoamine oxidase enzymes, which are critical targets for antidepressant drugs. Compounds synthesized from this ester exhibited potent activity in vitro, suggesting their potential as therapeutic agents for neurodegenerative diseases complicated by depression .

Industrial Applications

Manufacturing Processes
The industrial synthesis of biphenyl benzoic acid derivatives often incorporates this compound due to its favorable reactivity profile and ability to produce high-purity products with minimal side reactions. This efficiency is particularly advantageous in large-scale pharmaceutical production .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Biphenyl-4-yl Esters
Compound Name Substituents on Benzoic Acid Biphenyl Dihedral Angle (°) CAr–O Bond Length (Å) Key Functional Groups
2-Iodo-benzoic acid biphenyl-4-yl ester 2-Iodo ~4.9 (estimated) ~1.432 (estimated) Ester, biphenyl, iodo
Biphenyl-4-yl 2,2,2-trichloroethyl sulfate None (sulfate ester) 4.9 (experimental) 1.432 (experimental) Sulfate, trichloroethyl
2-(2-Biphenyl-4-yl-ethyl)-6-methoxy-benzoic acid methyl ester 6-Methoxy, 2-ethyl N/A N/A Methoxy, ethyl, ester
Methyl o-iodobenzoate 2-Iodo N/A N/A Methyl ester, iodo

Key Observations :

  • The biphenyl dihedral angle in biphenyl-4-yl esters is critical for molecular planarity and interactions. For example, biphenyl-4-yl 2,2,2-trichloroethyl sulfate adopts a near-planar conformation (4.9°), similar to the parent biphenyl (0°), enhancing stability and π-π stacking .
  • The CAr–O bond length in the ester group (~1.432 Å) correlates with stability; electronegative substituents (e.g., chlorine in sulfate esters) shorten this bond, increasing hydrolysis susceptibility .

Key Observations :

  • The presence of DMSO as a solvent in iodinated ester synthesis (e.g., ) suggests its role in stabilizing reactive intermediates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-iodo-benzoic acid biphenyl-4-yl ester?

  • Methodology :

  • Esterification : React 2-iodobenzoic acid with biphenyl-4-ol using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane under nitrogen. Catalyze with DMAP to enhance reactivity .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity product.
  • Validation : Confirm ester formation via 1H^1H-NMR (disappearance of carboxylic acid proton at ~12 ppm) and FT-IR (C=O stretch at ~1720 cm1^{-1}) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Chromatography : Employ HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., biphenyl protons at δ 7.4–7.6 ppm, ester carbonyl at ~168 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and rule out impurities .

Q. What factors influence the stability of this ester under laboratory storage conditions?

  • Methodology :

  • Hydrolytic Stability : Monitor degradation in buffered solutions (pH 2–9) via HPLC. Stability is typically highest in anhydrous, low-temperature (<4°C) environments .
  • Light Sensitivity : Conduct accelerated photodegradation studies using UV-Vis irradiation (300–400 nm) to identify protective storage requirements (e.g., amber vials) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodology :

  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane).
  • Data Collection : Use a synchrotron or Cu-Kα source for high-resolution diffraction.
  • Refinement : Apply SHELXL for structure solution, validating bond lengths and angles against known biphenyl esters (e.g., CAr–O bond: ~1.43 Å) .
  • Table 1 : Key Crystallographic Parameters
ParameterValue
CAr–O bond1.432 Å
Biphenyl dihedral angle4.9°

Q. How do substituents on the biphenyl moiety affect the compound’s reactivity and biological interactions?

  • Methodology :

  • Comparative Studies : Synthesize analogs with electron-withdrawing/donating groups (e.g., –NO2_2, –OCH3_3) and compare hydrolysis rates via kinetic assays .
  • Computational Modeling : Use DFT calculations (Gaussian 09) to correlate substituent effects with CAr–O bond strength and metabolic stability .

Q. What advanced analytical techniques can resolve conflicting spectral data for this compound?

  • Methodology :

  • 2D-NMR : Employ 1H^1H-13C^{13}C-HSQC and HMBC to assign overlapping aromatic signals.
  • X-ray Photoelectron Spectroscopy (XPS) : Resolve iodine oxidation state ambiguities (binding energy ~620 eV for C–I bonds) .

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Biological Assays : Test analogs in receptor-binding studies (e.g., cannabinoid receptor affinity via competitive radioligand assays ).
  • Molecular Docking : Use AutoDock Vina to predict biphenyl dihedral angle effects on target binding (e.g., planar conformers enhance hydrophobic interactions) .

Methodological Considerations

Q. How should researchers address contradictions in reported crystallographic data for biphenyl esters?

  • Methodology :

  • Replicate Studies : Reproduce crystallization conditions and compare results with published data (e.g., CAr–O bond lengths ±0.02 Å).
  • Meta-Analysis : Use software like Mercury (CCDC) to statistically evaluate structural trends across analogs .

Q. What protocols ensure rigorous experimental design in studies involving this compound?

  • Methodology :

  • Controls : Include stability controls (e.g., parent acid, biphenyl alcohol) in hydrolysis assays.
  • Blinding : Use blinded sample analysis in biological studies to minimize bias .

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